![molecular formula C16H22N2O3S B13355265 [2-[(4-Methylcyclohexyl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate CAS No. 878616-83-2](/img/structure/B13355265.png)
[2-[(4-Methylcyclohexyl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Methylcyclohexyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic compound that features a combination of cyclohexyl, amino, oxoethyl, and nicotinate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methylcyclohexyl)amino)-2-oxoethyl 2-(methylthio)nicotinate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to first synthesize the 4-methylcyclohexylamine, which is then reacted with an oxoethyl group to form the amino-oxoethyl intermediate. This intermediate is subsequently reacted with 2-(methylthio)nicotinic acid under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2-((4-Methylcyclohexyl)amino)-2-oxoethyl 2-(methylthio)nicotinate may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated reaction monitoring and purification systems.
Análisis De Reacciones Químicas
Types of Reactions
2-((4-Methylcyclohexyl)amino)-2-oxoethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino and methylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-((4-Methylcyclohexyl)amino)-2-oxoethyl 2-(methylthio)nicotinate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-((4-Methylcyclohexyl)amino)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammation pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anticancer activities.
Methyl nicotinate: Used as a rubefacient in topical preparations for muscle and joint pain.
Uniqueness
2-((4-Methylcyclohexyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
878616-83-2 |
|---|---|
Fórmula molecular |
C16H22N2O3S |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
[2-[(4-methylcyclohexyl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C16H22N2O3S/c1-11-5-7-12(8-6-11)18-14(19)10-21-16(20)13-4-3-9-17-15(13)22-2/h3-4,9,11-12H,5-8,10H2,1-2H3,(H,18,19) |
Clave InChI |
NOLUSFLAYFJILV-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)NC(=O)COC(=O)C2=C(N=CC=C2)SC |
Solubilidad |
16.4 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13355190.png)
![3-[(Methylsulfanyl)methyl]-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355193.png)
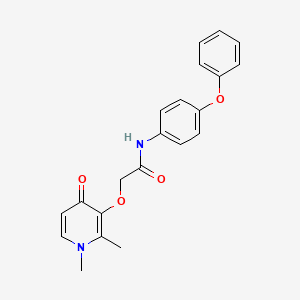

![3-[(Methylsulfanyl)methyl]-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355216.png)
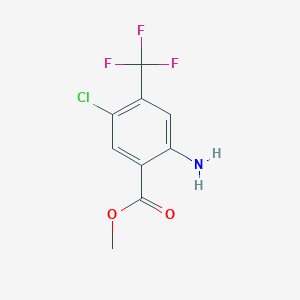
![3-[6-(2-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13355226.png)

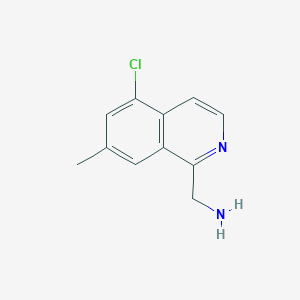
![3-(4-hydroxyquinazolin-2-yl)-N-{2-[2-(morpholin-4-yl)ethoxy]phenyl}propanamide](/img/structure/B13355240.png)
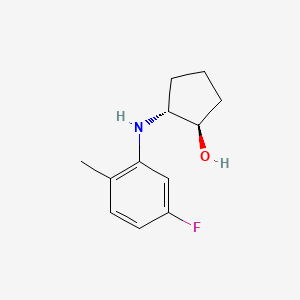
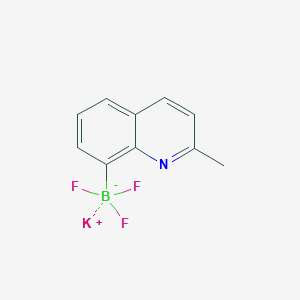
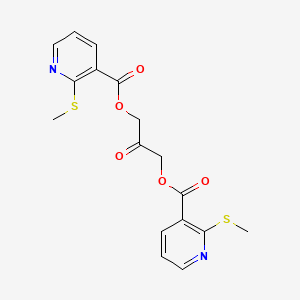
![1-[(4-methoxy-1-naphthyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B13355279.png)
